![molecular formula C12H16 B070467 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) CAS No. 187817-59-0](/img/structure/B70467.png)
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. This compound is a polycyclic hydrocarbon that has a unique molecular structure, which makes it an interesting subject for study.
Mécanisme D'action
The mechanism of action of 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) is not well understood. However, it is believed that the compound may act as a radical scavenger and an antioxidant. It has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which may help protect against oxidative stress. Additionally, the compound has been shown to have good electron-transport properties, which may make it useful in organic electronics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) in lab experiments is its unique molecular structure, which makes it an interesting subject for study. Additionally, the compound has good electron-transport properties, which may make it useful in organic electronics. However, the synthesis method is complex and requires expertise in organic chemistry. Additionally, the compound is not well understood, and its mechanism of action is not fully known.
Orientations Futures
There are several future directions for the study of 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI). One direction is to further study the compound's mechanism of action, which may help identify potential therapeutic applications. Additionally, the compound's unique molecular structure may make it useful in the development of new materials for organic electronics. Further research is also needed to develop more efficient and cost-effective synthesis methods for the compound. Finally, the compound's potential use in the treatment of inflammatory diseases should be explored further.
Conclusion:
In conclusion, 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) is a unique compound that has gained significant attention in the field of scientific research. Its complex synthesis method and unique molecular structure make it an interesting subject for study. The compound has potential applications in various scientific fields, including organic electronics and the treatment of inflammatory diseases. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications.
Méthodes De Synthèse
The synthesis method of 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) involves several steps. The first step is the preparation of 1,3-cyclopentadiene, which is then reacted with maleic anhydride to form the Diels-Alder adduct. The adduct is then subjected to a series of reactions to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons and fullerenes. The compound has also been studied for its potential use in organic electronics, as it has good electron-transport properties.
Propriétés
Numéro CAS |
187817-59-0 |
|---|---|
Nom du produit |
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) |
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
pentacyclo[6.3.1.02,7.03,10.05,9]dodecane |
InChI |
InChI=1S/C12H16/c1-5-2-9-10-4-6-3-8(11(5)10)7(1)12(6)9/h5-12H,1-4H2 |
Clé InChI |
ASWYIKQJNFQTFG-UHFFFAOYSA-N |
SMILES |
C1C2CC3C4C2C5C1C3C(C5)C4 |
SMILES canonique |
C1C2CC3C4C2C5C1C3C(C5)C4 |
Synonymes |
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



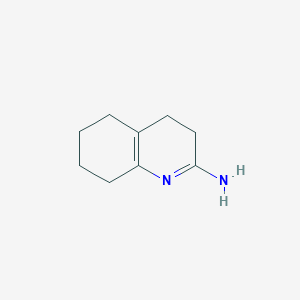


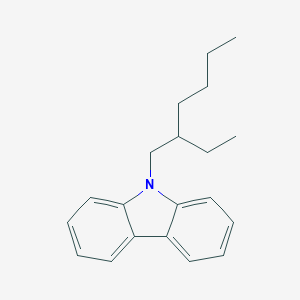
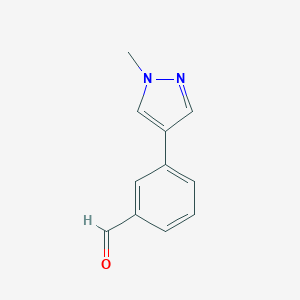

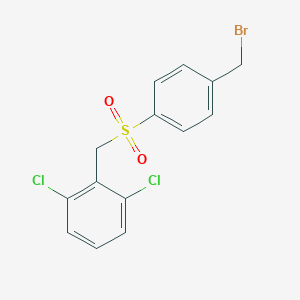


![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)
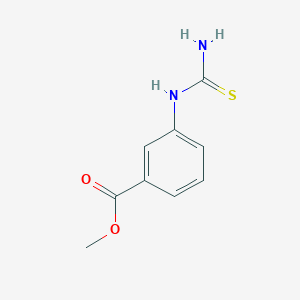


![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)